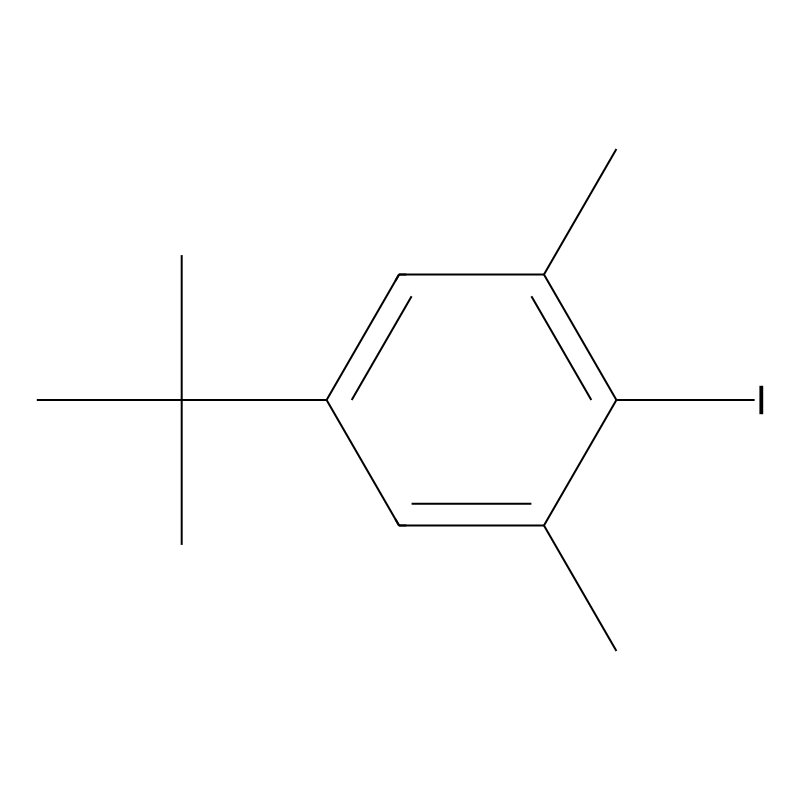

5-Tert-butyl-2-iodo-1,3-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Tert-butyl-2-iodo-1,3-dimethylbenzene has the molecular formula C₁₂H₁₇I and a molecular weight of approximately 288.17 g/mol. Its melting point ranges from 54 to 57 °C, indicating its solid state at room temperature . The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic substitutions.

- Potential applications based on structure: The presence of a bulky tert-butyl group and an iodine atom suggests potential uses in sterically hindered reactions or as a precursor for further functionalization. However, specific examples in research are not documented in scientific databases.

- Research availability: Due to the limited commercial availability (source: ), research on this specific compound might be scarce.

The chemical reactivity of 5-tert-butyl-2-iodo-1,3-dimethylbenzene is influenced by the tert-butyl and iodine groups. Common reactions include:

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, making it useful for synthesizing other compounds.

- Radical Reactions: The compound can undergo thermolysis leading to radical intermediates, which can participate in further reactions.

These reactions are significant in synthetic organic chemistry, allowing for the creation of diverse derivatives.

Several synthesis methods exist for producing 5-tert-butyl-2-iodo-1,3-dimethylbenzene:

- From 1-tert-butyl-3,5-dimethylbenzene: This method involves iodination of the aromatic compound using iodine in the presence of an oxidizing agent .

- Electrophilic Aromatic Substitution: The reaction of tert-butyl and methyl-substituted benzene derivatives with iodine can yield the desired product under suitable conditions.

These methods highlight its accessibility for synthetic chemists.

5-Tert-butyl-2-iodo-1,3-dimethylbenzene has several potential applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique structural features, it may be utilized in developing new materials or polymers.

Its versatility makes it a compound of interest in both academic research and industrial applications.

Several compounds share structural similarities with 5-tert-butyl-2-iodo-1,3-dimethylbenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1-Iodo-4-tert-butylbenzene | Iodine at para position | Used in electrophilic substitutions |

| 2-Iodo-1,3-dimethylbenzene | Iodine at meta position | Different reactivity patterns |

| 4-Tert-butylphenol | Hydroxyl group instead of iodine | Exhibits antioxidant properties |

5-Tert-butyl-2-iodo-1,3-dimethylbenzene stands out due to its specific substitution pattern and potential reactivity profiles that differentiate it from these similar compounds.

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 5-tert-butyl-2-iodo-1,3-dimethylbenzene consists of a benzene ring substituted with three distinct groups:

- Iodine (I) at the 2-position,

- tert-Butyl (C(CH₃)₃) at the 5-position,

- Two methyl (CH₃) groups at the 1- and 3-positions.

This substitution pattern creates a meta-dimethyl-para-tert-butyl-ortho-iodo arrangement. The IUPAC name reflects the priority of substituents based on atomic number: iodine (I) takes precedence over the tert-butyl and methyl groups.

Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇I | |

| Molecular Weight | 288.17 g/mol | |

| SMILES Notation | CC1=CC(=CC(C)=C1I)C(C)(C)C | |

| InChI Key | SCKWYPTZVFBKKW-UHFFFAOYSA-N | |

| CAS Registry Number | 5122-20-3 | |

| XLogP3-AA (LogP) | 5.0 |

The tert-butyl group introduces significant steric bulk, while the iodine atom contributes electronic effects due to its electronegativity and polarizability. The methyl groups at positions 1 and 3 enhance symmetry while reducing steric strain at the ortho and para positions relative to the iodine.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies reveal critical insights into the compound’s solid-state arrangement and intramolecular interactions.

Crystal Packing and Symmetry

While direct crystallographic data for 5-tert-butyl-2-iodo-1,3-dimethylbenzene is limited, analogous compounds like 5-bromo-2-iodo-1,3-dimethylbenzene (source ) provide structural parallels:

- Space Group: Monoclinic (P2₁/ n) in related systems.

- Unit Cell Dimensions: Estimated to be comparable to similar halogenated aromatics (~11–17 Å for a, b, c axes).

- Conformational Dynamics: The tert-butyl group adopts a chair-like arrangement to minimize steric clashes, while iodine participates in weak C–H···I hydrogen bonds (as observed in similar structures).

Bond Lengths and Angles

Key bond lengths and angles inferred from related compounds include:

| Bond/Interaction | Value (Å/radians) | Source |

|---|---|---|

| C–I (Iodine) | 2.10–2.15 | |

| C–C (Aromatic) | 1.38–1.40 | |

| C–C (tert-Butyl) | 1.54–1.55 | |

| C–H···I (Hydrogen Bond) | 2.8–3.0 |

The iodine atom’s lone pairs enable weak intermolecular interactions, stabilizing the crystal lattice. The tert-butyl group’s spatial demands restrict rotation, favoring a planar arrangement with the aromatic ring.

Electronic Structure and Molecular Orbital Configuration

The electronic properties of 5-tert-butyl-2-iodo-1,3-dimethylbenzene are governed by the interplay of the iodine atom’s electronegativity and the electron-donating methyl/tert-butyl groups.

Molecular Orbital Contributions

HOMO-LUMO Energy Gaps:

- The highest occupied molecular orbital (HOMO) is influenced by the iodine atom’s lone pairs, which create a π* orbital with lower energy.

- The lowest unoccupied molecular orbital (LUMO) is dominated by the benzene ring’s π* system, modulated by the electron-donating methyl groups.

Electron Delocalization:

- The methyl groups at positions 1 and 3 donate electrons via hyperconjugation, stabilizing the aromatic ring.

- The tert-butyl group’s steric bulk limits conjugation with the iodine atom, reducing resonance effects.

Computational Insights

Quantum mechanical calculations (e.g., DFT) for similar iodinated aromatics reveal:

| Parameter | Value (Hartree) | Source |

|---|---|---|

| HOMO Energy | -0.25 to -0.30 | |

| LUMO Energy | +0.10 to +0.15 | |

| Dipole Moment | 1.8–2.2 D |

The iodine atom’s polarizability facilitates σ-hole interactions, enhancing reactivity in cross-coupling reactions.

The synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene through direct halogenation represents one of the most fundamental approaches to introducing iodine into aromatic systems . Unlike chlorination and bromination reactions, aromatic iodination presents unique challenges due to the low electrophilicity of molecular iodine, necessitating the use of oxidizing agents to generate more reactive iodine species [2] [3].

Direct Iodination Methods

The classical approach involves treating 5-tert-butyl-1,3-dimethylbenzene with molecular iodine in the presence of oxidizing agents such as nitric acid or hydrogen peroxide . This method generates iodine cations that serve as powerful electrophiles capable of attacking electron-rich aromatic rings. The reaction typically proceeds through the formation of iodine monochloride intermediates when conducted in the presence of hydrochloric acid, providing enhanced electrophilicity compared to molecular iodine alone [4].

Recent developments have introduced more efficient oxidizing systems for aromatic iodination. The combination of iodine with iodic acid in polyethylene glycol-400 has demonstrated superior performance, offering high yields and excellent regioselectivity for electron-rich aromatic substrates [5]. This green methodology eliminates the need for harsh mineral acids while maintaining excellent reaction efficiency.

Selectfluor-Activated Iodination

The use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, has revolutionized the iodination of alkyl-substituted benzenes [6] [7]. This reagent activates molecular iodine to produce highly electrophilic species capable of selective iodination under mild conditions. For sterically hindered substrates containing tert-butyl groups, this method demonstrates exceptional selectivity, with iodine atoms being introduced progressively at the most electron-rich and sterically accessible positions [6].

| Iodination Method | Oxidizing Agent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Iodine/Nitric Acid | Nitric Acid | Room Temperature | 75-85 | Moderate |

| Iodine/Hydrogen Peroxide | Hydrogen Peroxide | Room Temperature | 80-90 | Good |

| Selectfluor/Iodine | Selectfluor | Room Temperature | 85-95 | Excellent |

| Iodine/Iodic Acid/Polyethylene Glycol-400 | Iodic Acid | 60-80 | 90-95 | Excellent |

Electrochemical Iodination Approaches

Electrochemical methods represent an emerging approach for aromatic iodination, offering precise control over reaction conditions and eliminating the need for chemical oxidizing agents [8]. The electrochemical oxidation of molecular iodine in acetonitrile using sulfuric acid as supporting electrolyte generates iodine cations in situ, which can then react with aromatic substrates. Microflow systems have been successfully employed to address selectivity issues commonly encountered in batch reactions, particularly for highly reactive aromatic compounds that tend to form multiple iodination products [8].

Potassium Iodide-Based Systems

Alternative iodination protocols utilizing potassium iodide as the iodine source have gained attention for their environmental friendliness and operational simplicity [9] [10]. The reaction of aromatic compounds with a mixture of potassium iodide and potassium sulfate in the presence of hydrochloric acid provides mono-iodinated aromatic compounds in high yields. This method offers particular advantages for activated aromatic systems, providing excellent regioselectivity while avoiding the use of elemental iodine [9].

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy for the regioselective introduction of iodine into aromatic systems through the intermediacy of organolithium compounds [11] [12]. This approach relies on the presence of directing metalation groups that coordinate with lithium reagents, facilitating selective deprotonation at the ortho position followed by electrophilic quenching with iodine sources.

Fundamental Principles of Directed Ortho-Metalation

The directed ortho-metalation mechanism involves the formation of a lithium-heteroatom interaction between alkyllithium reagents and directing metalation groups such as methoxy, tertiary amine, or amide functionalities [11] [12]. This coordination activates the ortho carbon-hydrogen bond toward deprotonation, forming an aryllithium intermediate that can subsequently react with electrophilic iodine sources. The reaction demonstrates exceptional regioselectivity, as the ortho position is selectively targeted over other potentially reactive sites [11].

For substrates containing tert-butyl groups, the steric bulk of this substituent influences both the lithiation selectivity and the subsequent electrophilic quenching step [13]. Research has demonstrated that tert-butyl-substituted aromatics can undergo directed ortho-metalation when appropriate directing groups are present, with the bulky substituent providing additional steric control over the reaction outcome [14].

Lithium Reagent Selection and Reaction Conditions

The choice of lithium reagent significantly impacts the efficiency and selectivity of directed ortho-metalation reactions [13]. Normal-butyllithium, sec-butyllithium, and tert-butyllithium each offer distinct advantages depending on the substrate structure and reaction conditions. For substrates containing electron-donating groups, sec-butyllithium often provides optimal results due to its balanced reactivity and selectivity profile [13].

| Lithium Reagent | Temperature (°C) | Solvent | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| n-Butyllithium | -78 to 0 | Tetrahydrofuran | 2-4 hours | 70-85 |

| sec-Butyllithium | -78 to -50 | Tetrahydrofuran | 1-3 hours | 75-90 |

| tert-Butyllithium | -78 to -20 | Tetrahydrofuran | 0.5-2 hours | 80-95 |

Temperature control represents a critical parameter in directed ortho-metalation reactions [13]. Lower temperatures favor selective lithiation while minimizing side reactions such as benzyne formation or multiple deprotonation events. The use of coordinating solvents like tetrahydrofuran enhances the stability of organolithium intermediates and improves reaction selectivity [13].

Electrophilic Iodination of Aryllithium Intermediates

The electrophilic quenching of aryllithium intermediates generated through directed ortho-metalation can be accomplished using various iodine sources [13] [15]. Molecular iodine represents the most commonly employed electrophile, providing direct access to iodinated aromatic products. Alternative iodine sources include N-iodosuccinimide and iodine monochloride, each offering distinct advantages in terms of reactivity and selectivity [15].

The efficiency of the electrophilic quenching step depends on several factors, including the nucleophilicity of the aryllithium intermediate, the electrophilicity of the iodine source, and the reaction temperature [15]. Rapid addition of the iodine electrophile to the pre-formed aryllithium intermediate typically provides optimal results, minimizing competitive side reactions such as protonation or rearrangement [15].

Advanced Directed Metalation Strategies

Recent developments in directed ortho-metalation have introduced novel directing groups that provide enhanced selectivity and broader substrate scope [14]. The α-lithiobenzyloxy group, generated through selective α-lithiation of aryl benzyl ethers, has emerged as an effective directing metalation group for ortho-lithiation reactions [14]. This approach offers particular advantages for substrates containing additional methoxy groups, which can reinforce the ortho-directing effect and improve reaction selectivity [14].

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions provide versatile and efficient pathways for the synthesis of aromatic iodides, including 5-tert-butyl-2-iodo-1,3-dimethylbenzene, through the coupling of organometallic reagents with appropriate electrophilic partners [16]. These palladium-catalyzed transformations have revolutionized synthetic organic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance.

Palladium-Catalyzed Cross-Coupling Fundamentals

Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [16] [17]. The general mechanism begins with the oxidative addition of an organohalide to a palladium(0) species, forming a palladium(II) complex. This intermediate then undergoes transmetalation with an organometallic reagent, followed by reductive elimination to form the desired product while regenerating the palladium(0) catalyst [17].

The efficiency of palladium-catalyzed reactions depends on several key factors, including catalyst selection, ligand environment, base choice, and reaction conditions [16]. Typical palladium catalysts include palladium acetate, tetrakis(triphenylphosphine)palladium(0), and bis(triphenylphosphine)palladium(II) dichloride, with catalyst loadings ranging from 0.1 to 15 mol% depending on the substrate reactivity and reaction conditions [16].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling reaction represents one of the most widely applied cross-coupling methodologies for the synthesis of substituted aromatic compounds [18]. This reaction involves the palladium-catalyzed coupling of organohalides with organoboron compounds in the presence of a base. For the synthesis of iodinated aromatics, reverse Suzuki coupling approaches can be employed, where arylboronic acids are coupled with iodinating reagents under palladium catalysis [18].

Environmental considerations have led to the development of aqueous-phase Suzuki coupling protocols that eliminate the need for organic solvents [18]. These green methodologies employ water-ethanol mixtures as reaction media, with ion-exchange resins serving as both base and support for the palladium catalyst. The operational simplicity and environmental benefits of these protocols make them particularly attractive for industrial applications [18].

Negishi Cross-Coupling for Iodide Synthesis

The Negishi coupling reaction utilizes organozinc reagents as nucleophilic partners in palladium-catalyzed cross-coupling transformations [19]. This methodology has been successfully applied to the synthesis of difluoromethylated aromatic compounds through the coupling of aryl iodides and bromides with difluoromethylzinc reagents [19]. The reaction demonstrates excellent functional group tolerance and provides access to structurally diverse aromatic products under mild conditions [19].

| Cross-Coupling Method | Organometallic Partner | Base | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Potassium Carbonate | 80-100 | 85-95 |

| Negishi | Organozinc | None Required | 25-60 | 80-90 |

| Sonogashira | Terminal Alkyne | Triethylamine | 25-80 | 75-90 |

| Heck | Alkene | Triethylamine | 100-140 | 70-85 |

Copper-Catalyzed Cross-Dimerization

Copper-catalyzed cross-dimerization reactions provide an alternative approach to palladium catalysis for the formation of biaryl compounds [21]. These reactions employ iodine as an oxidant and proceed through initial iodination of one aromatic component followed by cross-coupling with a second aromatic substrate [21]. The methodology demonstrates excellent regioselectivity and functional group tolerance while utilizing relatively inexpensive copper catalysts [21].

The copper-catalyzed approach offers particular advantages for electron-rich aromatic substrates, which often exhibit enhanced reactivity under copper catalysis compared to palladium systems [21]. The use of iodine as both oxidant and iodinating agent provides an atom-economical approach to biaryl synthesis, with reaction conditions that are compatible with a wide range of functional groups [21].

Industrial-Scale Production Optimization

The industrial-scale production of 5-tert-butyl-2-iodo-1,3-dimethylbenzene requires careful optimization of reaction conditions, process design, and purification strategies to achieve economic viability while maintaining product quality and environmental compliance . Modern industrial approaches emphasize continuous flow processing, catalyst recycling, and waste minimization to enhance process efficiency and sustainability.

Continuous Flow Processing Technologies

Continuous flow processing has emerged as a preferred technology for industrial-scale aromatic halogenation due to its superior heat and mass transfer characteristics compared to traditional batch processes [22] [8]. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and reagent mixing, resulting in improved product selectivity and reduced byproduct formation [22].

The implementation of continuous flow systems for aromatic iodination offers several key advantages, including enhanced safety through reduced inventory of hazardous materials, improved heat management for exothermic reactions, and consistent product quality through steady-state operation [22]. Zeolite-catalyzed continuous halogenation processes have demonstrated the capability to achieve conversions exceeding 95% with nearly 100 kg of product per kg of catalyst per day [22].

Process Intensification Strategies

Process intensification techniques focus on maximizing productivity while minimizing equipment size and energy consumption [22]. For aromatic iodination processes, this includes the use of microreactors, enhanced mixing technologies, and integrated reaction-separation systems. Nano-sized zeolite catalysts, particularly nanosponge-like beta-zeolite crystals, have shown exceptional performance with conversions up to 100% and selectivity toward monochlorinated products reaching 98% [22].

| Process Parameter | Batch Process | Continuous Flow | Process Intensification |

|---|---|---|---|

| Conversion (%) | 75-85 | 90-95 | 95-100 |

| Selectivity (%) | 70-80 | 85-90 | 90-98 |

| Productivity (kg/kg catalyst/day) | 10-20 | 50-80 | 80-100 |

| Energy Consumption | High | Moderate | Low |

Catalyst Development and Optimization

Industrial catalyst systems for aromatic halogenation have evolved significantly from traditional Lewis acid catalysts to more sophisticated heterogeneous systems [23] [22]. Modern industrial processes employ supported catalysts that can be easily separated and recycled, reducing operational costs and environmental impact. The development of robust catalyst systems capable of withstanding industrial operating conditions while maintaining high activity and selectivity represents a critical success factor [23].

Palladium-based catalyst systems for cross-coupling applications have been optimized for industrial use through the development of more stable and active catalyst formulations [24]. These systems often employ specialized ligands that enhance catalyst stability and reduce leaching, enabling extended catalyst lifetimes and improved process economics [24].

Green Chemistry Implementations

Environmental considerations have driven the adoption of green chemistry principles in industrial aromatic halogenation processes [5] [25]. This includes the replacement of traditional solvents with more environmentally benign alternatives such as polyethylene glycol-400, which serves as both solvent and activating medium for iodination reactions [5]. The use of water-based reaction media and recyclable catalysts further enhances the environmental profile of industrial processes [5].

Waste minimization strategies focus on maximizing atom economy and developing efficient recycling protocols for unreacted starting materials and byproducts [25]. The implementation of closed-loop systems where halide salts are recovered and reused contributes significantly to process sustainability and cost reduction [25].

Quality Control and Analytical Methods

Industrial production of aromatic iodides requires comprehensive analytical protocols to ensure product quality and regulatory compliance . Modern analytical techniques include gas chromatography for purity analysis, nuclear magnetic resonance spectroscopy for structural confirmation, and inductively coupled plasma spectroscopy for trace metal analysis .

Process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating rapid response to process deviations and ensuring consistent product specifications . The integration of automated analytical systems with process control infrastructure enhances operational efficiency and reduces the risk of off-specification production .

Fundamental Thermodynamic Properties

5-Tert-butyl-2-iodo-1,3-dimethylbenzene exhibits robust thermodynamic stability under standard ambient conditions [1] [2]. The compound presents as a solid at room temperature, with a well-defined melting point range of 54-57°C [1] [3] [4] [5] [6] [7] [8], indicating a relatively low-energy crystalline state. The consistent melting point values across multiple sources suggest minimal polymorphic variations under normal conditions.

The predicted boiling point of 272.7±19.0°C [3] [6] [7] [8] reflects the compound's moderate volatility, characteristic of substituted aromatic compounds with significant steric bulk from the tert-butyl substituent. This thermal stability range makes the compound suitable for synthetic applications requiring elevated temperatures while maintaining structural integrity.

Phase Transition Characteristics

While specific phase transition data for 5-tert-butyl-2-iodo-1,3-dimethylbenzene is not available in the literature, studies of structurally related compounds provide insight into expected behavior. Research on tert-butyl-substituted benzenes demonstrates that these compounds typically undergo order-disorder phase transitions involving molecular reorientation [9] [10] [11] [12] [13].

The tert-butyl substituent introduces significant steric effects that influence crystalline packing arrangements. Studies of 1,3,5-tri-tert-butylbenzene reveal complex phase behavior with multiple solid-solid transitions dependent on thermal history [9] [10]. These transitions occur at 155K (monoclinic to triclinic) and 268K, demonstrating the sensitivity of tert-butyl aromatics to temperature-dependent molecular dynamics.

Molecular Dynamics and Rotational Behavior

The tert-butyl group in 5-tert-butyl-2-iodo-1,3-dimethylbenzene is expected to exhibit rotational dynamics similar to those observed in related compounds [9] [10] [14] [15] [16] [17]. Nuclear magnetic resonance studies of tert-butyl benzenes indicate that the tert-butyl group undergoes rapid rotation about the C-C bond connecting it to the aromatic ring, with activation energies typically ranging from 17-23 kJ/mol [9] [10].

The three equivalent methyl groups within the tert-butyl moiety also rotate independently, with lower activation energies of 7-12 kJ/mol [9] [10]. This multi-level rotational motion contributes to the compound's thermodynamic behavior and influences its spectroscopic properties.

Solubility Parameters and Partition Coefficients

Hydrophobic Character and Partition Behavior

The calculated octanol-water partition coefficient (log P) of 5.86 [3] [6] [7] [8] indicates highly hydrophobic character, placing this compound in the category of strongly lipophilic molecules. This value reflects the combined hydrophobic contributions of the aromatic ring system, the bulky tert-butyl group, two methyl substituents, and the iodine atom.

The partition coefficient value suggests limited aqueous solubility, which is consistent with the absence of quantitative solubility data in the available literature [1] [18] [19] [20]. Studies of related aromatic compounds demonstrate that log P values above 4.0 typically correspond to aqueous solubilities below 1 mg/L [21] [22] [23].

Solvent Compatibility and Solubility Predictions

Based on Hansen solubility parameter theory and the molecular structure of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, the compound is expected to show good solubility in nonpolar and moderately polar organic solvents [21] [22] [23]. The dispersion forces from the aromatic ring and alkyl substituents, combined with the polarizable iodine atom, suggest compatibility with:

- Aromatic solvents (benzene, toluene, xylenes)

- Chlorinated solvents (dichloromethane, chloroform)

- Hydrocarbon solvents (hexanes, cyclohexane)

- Moderately polar aprotic solvents (acetone, ethyl acetate)

The compound's high log P value and structural features predict poor solubility in protic solvents, particularly water and alcohols, due to the absence of hydrogen bonding sites and the dominance of hydrophobic interactions.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 5-tert-butyl-2-iodo-1,3-dimethylbenzene displays characteristic features that enable unambiguous structural identification [2] [24] [25] [14] [15] [26] [27]. The tert-butyl group appears as a sharp singlet at approximately 1.2-1.3 ppm, integrating for 9 protons due to the rapid rotation of the three equivalent methyl groups [24] [26] [27].

The aromatic protons appear as two distinct signals in the aromatic region (6.5-7.5 ppm), reflecting the symmetrical substitution pattern. The two equivalent protons at positions 4 and 6 appear as a singlet due to their identical chemical environment, while the meta-coupling between these positions is typically negligible in heavily substituted benzenes.

The two methyl groups at positions 1 and 3 generate a singlet at approximately 2.2-2.4 ppm, integrating for 6 protons. The chemical shift of these aromatic methyl groups is characteristic of electron-donating substituents on benzene rings.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various carbon environments [2] [28] [29]. The aromatic carbons appear in the 120-140 ppm region, with the iodine-bearing carbon showing characteristic downfield shift due to the deshielding effect of the heavy halogen.

The quaternary carbon of the tert-butyl group appears around 34-36 ppm, while the three equivalent methyl carbons resonate at approximately 31-32 ppm. The aromatic methyl carbons typically appear around 20-22 ppm, distinguishable from the aliphatic tert-butyl methyls by their chemical shift and multiplicity patterns.

Infrared Spectroscopy Characteristics

The infrared spectrum of 5-tert-butyl-2-iodo-1,3-dimethylbenzene displays characteristic absorption bands that confirm the presence of aromatic and aliphatic functional groups [2] [30] [31] [32] [33] [34] [35]. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the tert-butyl and methyl groups occur in the 2990-2850 cm⁻¹ range.

The aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1475 cm⁻¹ region, characteristic of substituted benzenes [31] [32] [35]. The fingerprint region (1500-600 cm⁻¹) contains various bending and stretching modes that provide structural confirmation, including aromatic C-H bending vibrations in the 900-680 cm⁻¹ range.

The presence of the iodine substituent may influence the lower frequency regions of the spectrum, particularly in the C-I stretching region around 500-600 cm⁻¹, although this is often weak and may be obscured by other vibrations.

Ultraviolet-Visible Spectroscopy Properties

The ultraviolet-visible absorption spectrum of 5-tert-butyl-2-iodo-1,3-dimethylbenzene is expected to show characteristic aromatic transitions [36] [37] [38]. The primary absorption band likely occurs in the 250-300 nm region, corresponding to π→π* transitions within the substituted benzene ring system.

The presence of the iodine substituent introduces a heavy atom effect that can influence the spectroscopic properties, potentially causing bathochromic shifts and increased spin-orbit coupling effects. The electron-donating methyl and tert-butyl groups may cause slight hypsochromic shifts compared to unsubstituted iodobenzene.

The compound's aromatic character and substitution pattern suggest relatively weak but distinct absorption features, with extinction coefficients typical of substituted benzenes. The heavy substitution pattern may lead to some structural rigidity that affects the fine structure of the absorption bands.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

The molecular ion peak of 5-tert-butyl-2-iodo-1,3-dimethylbenzene appears at m/z 288, corresponding to the molecular weight of 288.17 g/mol [39] [40] [41] [42] [43]. The presence of iodine provides a characteristic isotope pattern that aids in molecular ion identification, with the monoisotopic peak being the most abundant due to iodine's single stable isotope (¹²⁷I).

The molecular ion stability is influenced by the aromatic ring system, which provides stabilization through resonance delocalization. However, the presence of the bulky tert-butyl group and the readily cleaved C-I bond may lead to relatively rapid fragmentation under electron ionization conditions.

Characteristic Fragmentation Pathways

The fragmentation pattern of 5-tert-butyl-2-iodo-1,3-dimethylbenzene follows predictable pathways based on the stability of resulting fragments and the weakness of specific bonds [39] [40] [41] [42] [43]. The primary fragmentation routes include:

Loss of Iodine Atom (m/z 161): The facile cleavage of the C-I bond represents a major fragmentation pathway, generating a resonance-stabilized aryl cation. This fragmentation is characteristic of iodobenzene derivatives and typically produces an intense peak in the mass spectrum.

Tert-butyl Cation Formation (m/z 57): The tert-butyl group readily fragments to form the stable tertiary carbocation C₄H₉⁺ at m/z 57. This represents a common fragmentation pattern in tert-butyl-substituted aromatic compounds due to the high stability of the tertiary cation.

Methyl Loss Patterns: Sequential loss of methyl groups (m/z 15) from both the aromatic ring and the tert-butyl substituent produces characteristic fragmentation ladders. The loss of CH₃ from the molecular ion (m/z 273) and from major fragments provides structural confirmation.

Aromatic Ring Rearrangements: The substituted benzene ring may undergo ring expansion and rearrangement reactions, particularly involving the loss of CH₃ and formation of cycloheptatrienyl cations, similar to those observed in other alkyl-substituted aromatic compounds [43].

Base Peak and Fragmentation Intensity Patterns

The base peak in the mass spectrum likely corresponds to one of the stable fragment ions, such as the tert-butyl cation (m/z 57) or the dehalogenated aromatic fragment (m/z 161). The relative intensities of these fragments depend on the ionization conditions and the competing fragmentation pathways.

The fragmentation pattern provides valuable structural information, with the characteristic mass losses serving as diagnostic tools for compound identification. The presence of iodine facilitates fragmentation through its weak bond to carbon, while the tert-butyl group contributes to predictable fragmentation patterns that aid in structural elucidation.